An In-depth Technical Guide to N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide: Properties, Synthesis, and Characterization
An In-depth Technical Guide to N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide, a halogenated derivative of the well-studied N-acetylaminofluorene (AAF) scaffold. While specific experimental data for this particular analog is not extensively available in public literature, this document synthesizes information from structurally related compounds to predict its chemical and physical properties, outline plausible synthetic routes, and detail essential characterization methodologies. The insights provided herein are intended to empower researchers in their investigation of this and similar fluorene-based molecules.
Introduction: The Fluorene Scaffold in Chemical and Biological Research
The fluorene moiety is a fundamental tricyclic aromatic hydrocarbon that serves as a core structure in a wide array of chemical entities, from functional materials to pharmacologically active agents.[1][2] Its rigid, planar geometry and extensive π-system provide a versatile platform for chemical modification, allowing for the fine-tuning of electronic and steric properties. The parent compound, 2-acetylaminofluorene (2-AAF), is a well-known procarcinogen that has been instrumental in decades of cancer research, providing a deep understanding of chemical carcinogenesis.[3][4][5] The introduction of substituents, such as halogens and carbonyl groups, onto the fluorene core can significantly alter its biological activity and physicochemical characteristics. This guide focuses on a specific derivative, N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide, which incorporates two chlorine atoms and a ketone functionality, modifications expected to impart unique properties.
Predicted Physicochemical Properties
Based on the known properties of 2-AAF and other substituted fluorenones, the following table summarizes the predicted physicochemical characteristics of N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide. It is crucial to note that these are estimations and require experimental verification.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| CAS Number | 6942-29-6 | This has been confirmed through chemical supplier databases. |
| Molecular Formula | C₁₅H₉Cl₂NO₂ | Derived from the chemical structure. |
| Molecular Weight | 322.15 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a crystalline solid, likely off-white to yellow. | 2-AAF is a tan crystalline powder.[3][6] The extended conjugation from the 9-oxo group may impart a yellowish color. |
| Melting Point | Predicted to be significantly higher than 2-AAF (192-196 °C). | The increased molecular weight, polarity due to the C=O and C-Cl bonds, and potential for stronger intermolecular interactions (dipole-dipole) would lead to a higher melting point. |
| Solubility | Likely poorly soluble in water, but soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. | The parent 2-AAF is practically insoluble in water but soluble in organic solvents.[3] The added chlorine and oxygen atoms will slightly increase polarity, but the overall hydrophobic character of the large aromatic system will dominate. |
| LogP | Estimated to be higher than 2-AAF (LogP ≈ 3.26). | The two chlorine atoms will significantly increase the lipophilicity of the molecule. |
Proposed Synthetic Pathway
The synthesis of N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide can be envisioned through a multi-step process starting from commercially available 2-aminofluorene. The proposed workflow is based on established methodologies for the halogenation, oxidation, and acylation of fluorene derivatives.
Caption: Proposed synthetic workflow for N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide.
Step-by-Step Experimental Protocol:
Step 1: Acetylation of 2-Aminofluorene to 2-Acetylaminofluorene (2-AAF)
-
Dissolve 2-aminofluorene in a suitable solvent such as toluene or glacial acetic acid.
-
Add acetic anhydride dropwise to the stirred solution. A catalytic amount of a base like pyridine can be added.
-
Heat the reaction mixture under reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Step 2: Dichlorination of 2-AAF
-
Dissolve the synthesized 2-AAF in a suitable chlorinated solvent like dichloromethane or chloroform.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise to the solution at room temperature. The reaction may need to be protected from light.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Oxidation to the 9-Fluorenone Derivative
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Dissolve the dichlorinated product in a suitable solvent like acetic acid or a mixture of THF and water.
-
Add an oxidizing agent. Several methods can be employed:
-
Chromium trioxide in acetic acid: This is a classic method for oxidizing fluorenes to fluorenones.
-
Potassium permanganate: This can also be an effective oxidizing agent.
-
Aerobic oxidation: More environmentally friendly methods using air or oxygen as the oxidant in the presence of a base like KOH in THF have been reported for the synthesis of fluorenones.[7][8]
-
-
The reaction is typically heated to ensure completion.
-
After completion, the reaction is worked up appropriately depending on the oxidant used. For chromium-based oxidants, quenching with isopropanol is necessary.
-
The product is then extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization.
Analytical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the NH proton of the amide. The aromatic region will be complex due to the substitution pattern. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carbonyl groups.
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¹³C NMR: The carbon NMR will provide information on all the carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the ketone (around 190-200 ppm) and the amide carbonyl (around 168-172 ppm).
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate ratio of 9:6:1). High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
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C=O stretches: Two distinct strong absorptions, one for the ketone (around 1710-1730 cm⁻¹) and one for the amide (Amide I band, around 1650-1680 cm⁻¹).
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C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is a vital tool for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point for method development. A UV detector can be used for detection, as the fluorene core is a strong chromophore.
Potential Biological Activity and Toxicological Considerations
Given that the parent compound, 2-AAF, is a known carcinogen, N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide should be handled with extreme caution as a potential carcinogen and mutagen.[4][9] The metabolic activation of 2-AAF is a key step in its carcinogenicity, often involving N-hydroxylation followed by esterification.[5] The presence of chlorine atoms on the fluorene ring may influence its metabolic fate and reactivity towards biological macromolecules. Chlorinated organic compounds can exhibit significant and persistent toxicity.[10] Therefore, all handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
The biological effects of this specific dichlorinated fluorenone derivative are not documented. However, other halogenated fluorene derivatives have been investigated for various biological activities, including anticancer and antimicrobial properties.[11] Research into the biological effects of N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide could be a fruitful area of investigation, particularly in the context of cancer research and drug development.
Logical Workflow for Investigation
The following diagram illustrates a logical workflow for the comprehensive investigation of N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide.
Conclusion
N-(3,7-dichloro-9-oxo-9H-fluoren-2-yl)acetamide represents an intriguing, yet understudied, derivative of the well-known 2-acetylaminofluorene. This guide has provided a comprehensive, albeit predictive, overview of its chemical and physical properties, a plausible synthetic strategy, and a robust plan for its characterization. By leveraging the extensive knowledge base of fluorene chemistry, researchers can confidently approach the synthesis and investigation of this and other novel derivatives. The potential for unique biological activity, coupled with the inherent toxicological concerns, makes this class of compounds a compelling subject for further research in medicinal chemistry and toxicology. It is imperative that all experimental work with this compound is conducted with the highest safety standards.
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